

# A Technical Guide to the Biological Functions and Significance of Serinol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-1,3-propanediol

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Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

Serinol (**2-amino-1,3-propanediol**) is a prochiral amino alcohol structurally analogous to the amino acid L-serine.[1][2] While not a proteinogenic amino acid, serinol serves as a critical biochemical intermediate and a versatile building block in both biological systems and synthetic chemistry.[1] In eukaryotes, its structural backbone is fundamental to sphingolipids, a class of lipids that act as central second messengers in vital cellular signaling pathways, including apoptosis, cell cycle regulation, and stress responses.[2] In some prokaryotes and plants, serinol functions as an intermediate in the biosynthesis of toxins.[1] Its utility extends to the pharmaceutical and biotechnology sectors, where it is a key precursor for synthesizing drugs such as the multiple sclerosis treatment fingolimod, and as the foundation for novel xeno nucleic acids (SNAs) for therapeutic and diagnostic applications.[1][3] This guide provides an in-depth review of serinol's biological roles, its synthesis pathways, and its significance in research and drug development, supported by quantitative data, experimental protocols, and pathway visualizations.

## Physicochemical Properties

Serinol, also known as **2-amino-1,3-propanediol**, is a stable, hygroscopic, and corrosive compound that is highly soluble in water.[1][4]

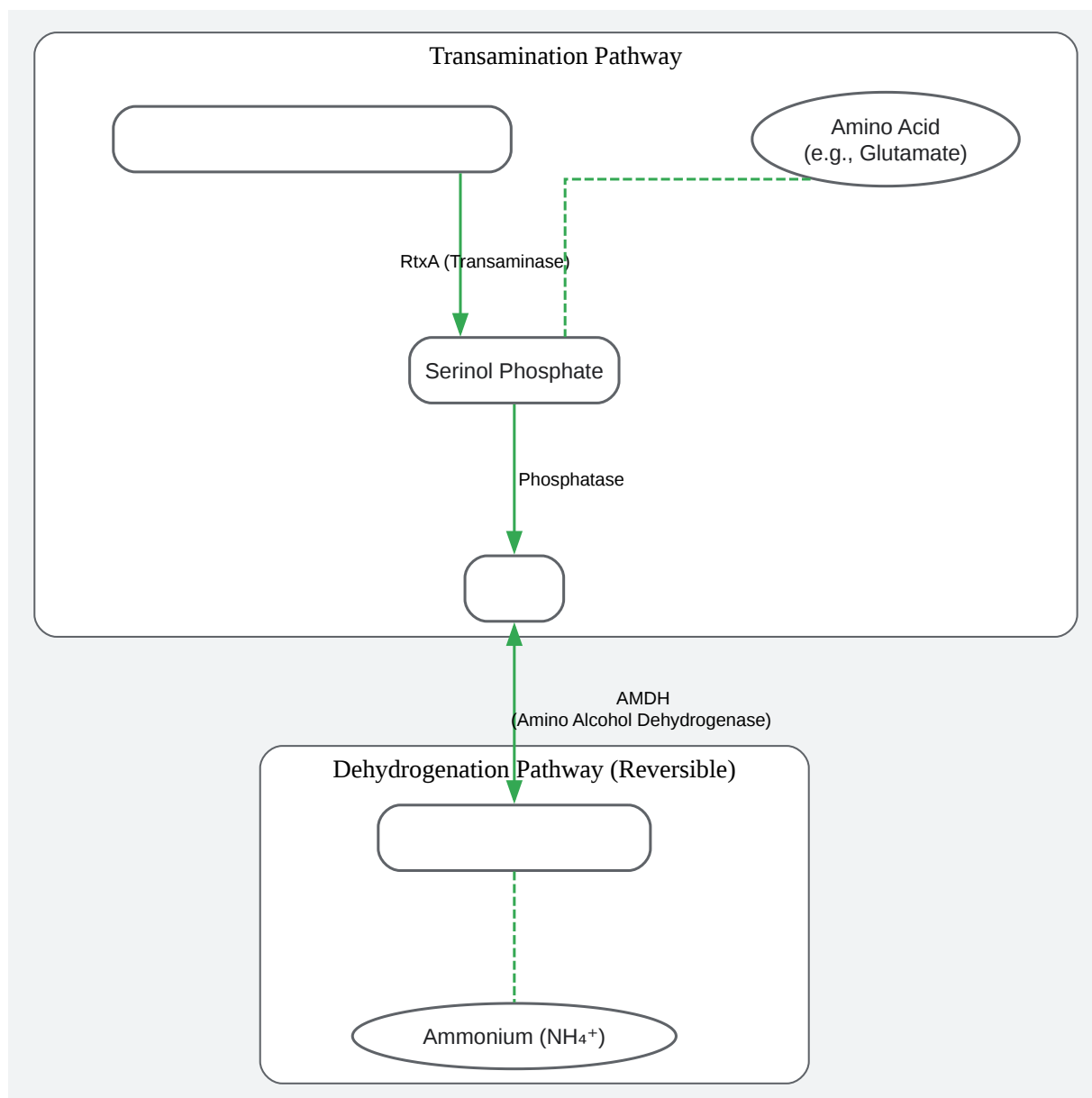
Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>9</sub> NO <sub>2</sub>	[1]
Molecular Weight	91.11 g/mol	[1][2]
Melting Point	52-56 °C	[1][2]
Boiling Point	115-116 °C	[1][2]
CAS Number	534-03-2	

## Biological Synthesis and Natural Occurrence

Serinol is synthesized in biological systems through two primary enzymatic routes. It occurs naturally in various organisms, from bacteria to plants.

### Biosynthesis Pathways

- **Transamination Pathway:** The most described pathway involves the transamination of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis.[1] The enzyme dihydroxyacetone phosphate aminotransferase (such as RtxA in *Bradyrhizobium elkanii*) catalyzes the transfer of an amino group from a donor like glutamic acid, alanine, or aspartic acid to DHAP, forming serinol phosphate.[1] This intermediate is subsequently dephosphorylated to yield serinol.[1][5]
- **Dehydrogenation Pathway:** Serinol can be synthesized via the reductive amination of dihydroxyacetone (DHA). This reversible reaction is catalyzed by NAD<sup>+</sup>/NADH-dependent amino alcohol dehydrogenases (AMDH), which have been isolated from bacteria like *Streptomyces virginiae*. [1][2]



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**Caption:** Biological synthesis pathways of Serinol.

## Natural Occurrence

- Prokaryotes: Serinol is an intermediate in the biosynthesis of rhizobitoxine, a toxin produced by the legume symbiont *Bradyrhizobium elkanii* that inhibits ethylene synthesis in plants.[1]
- Plants: It is found in sugarcane (*Saccharum officinarum*), where it is a precursor to the fungal toxin helminthosporoside.[1][2] Serinol has also been identified and purified from soybean nodules.[6]

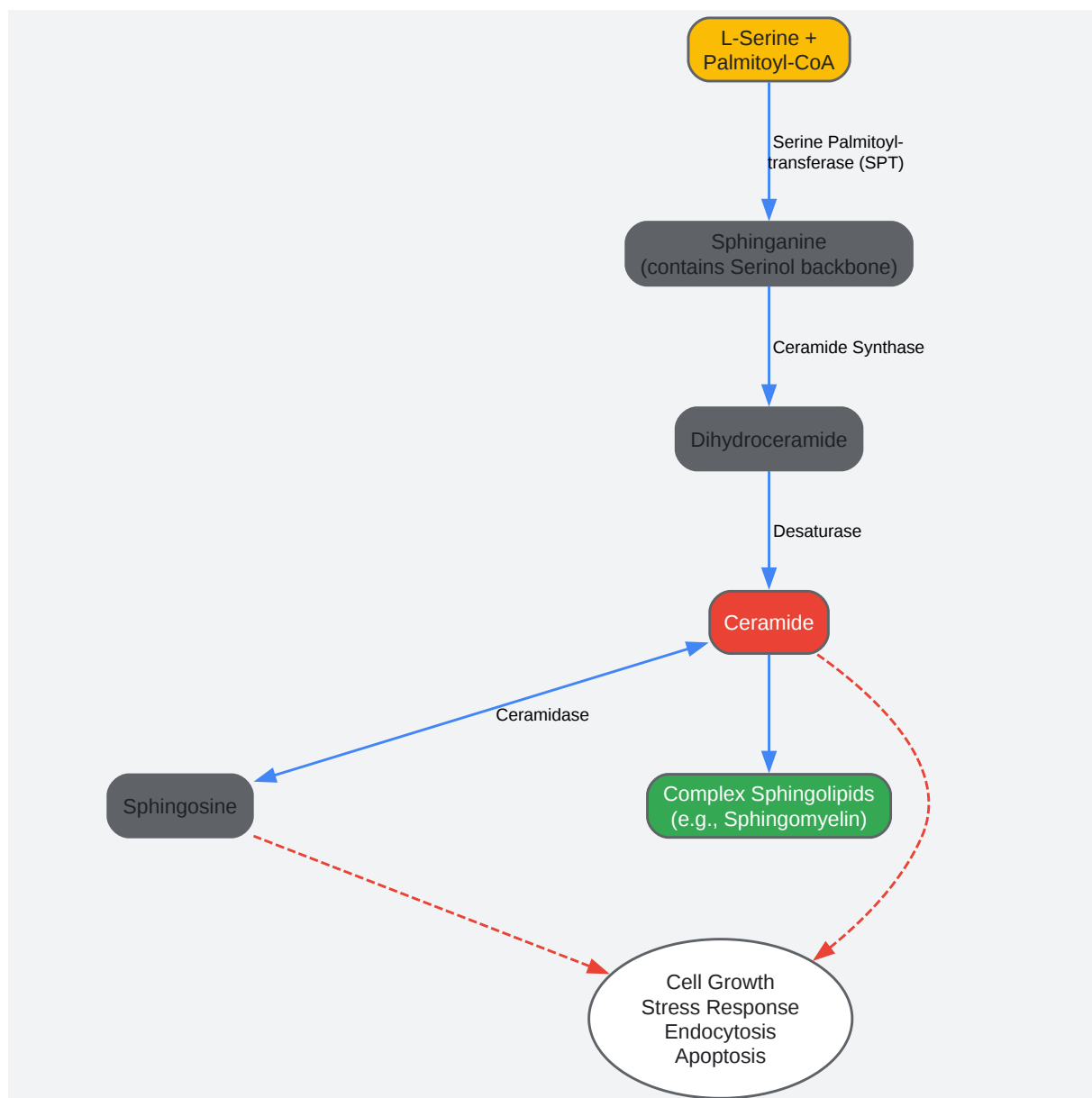
## Core Biological Function: Precursor to Sphingolipids

The primary biological significance of serinol in eukaryotes lies in its role as the structural backbone for sphingolipids. These lipids are not merely structural components of cell membranes but are also critical signaling molecules.

The synthesis pathway begins with the condensation of L-serine and Palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The resulting product is rapidly converted to sphinganine (dihydrosphingosine), which contains the core serinol structure. Sphinganine is then acylated to form dihydroceramide, which is subsequently desaturated to produce ceramide.[2]

Ceramide sits at the center of sphingolipid metabolism and can be converted to more complex sphingolipids (like sphingomyelin or glycosphingolipids) or broken down into sphingosine. Both ceramide and sphingosine are potent second messengers that regulate a host of cellular processes.[1][2]

- Apoptosis: Increased cellular levels of ceramide are a well-established signal for inducing programmed cell death.[1]
- Cell Growth and Proliferation: Sphingolipids are involved in regulating the cell cycle and can induce cell cycle arrest.[2]
- Stress Response: The sphingolipid pathway is activated in response to various cellular stresses, including chemotherapy, radiation, and inflammation.[2]
- Endocytosis: These lipids play a role in the formation and trafficking of vesicles.[2]



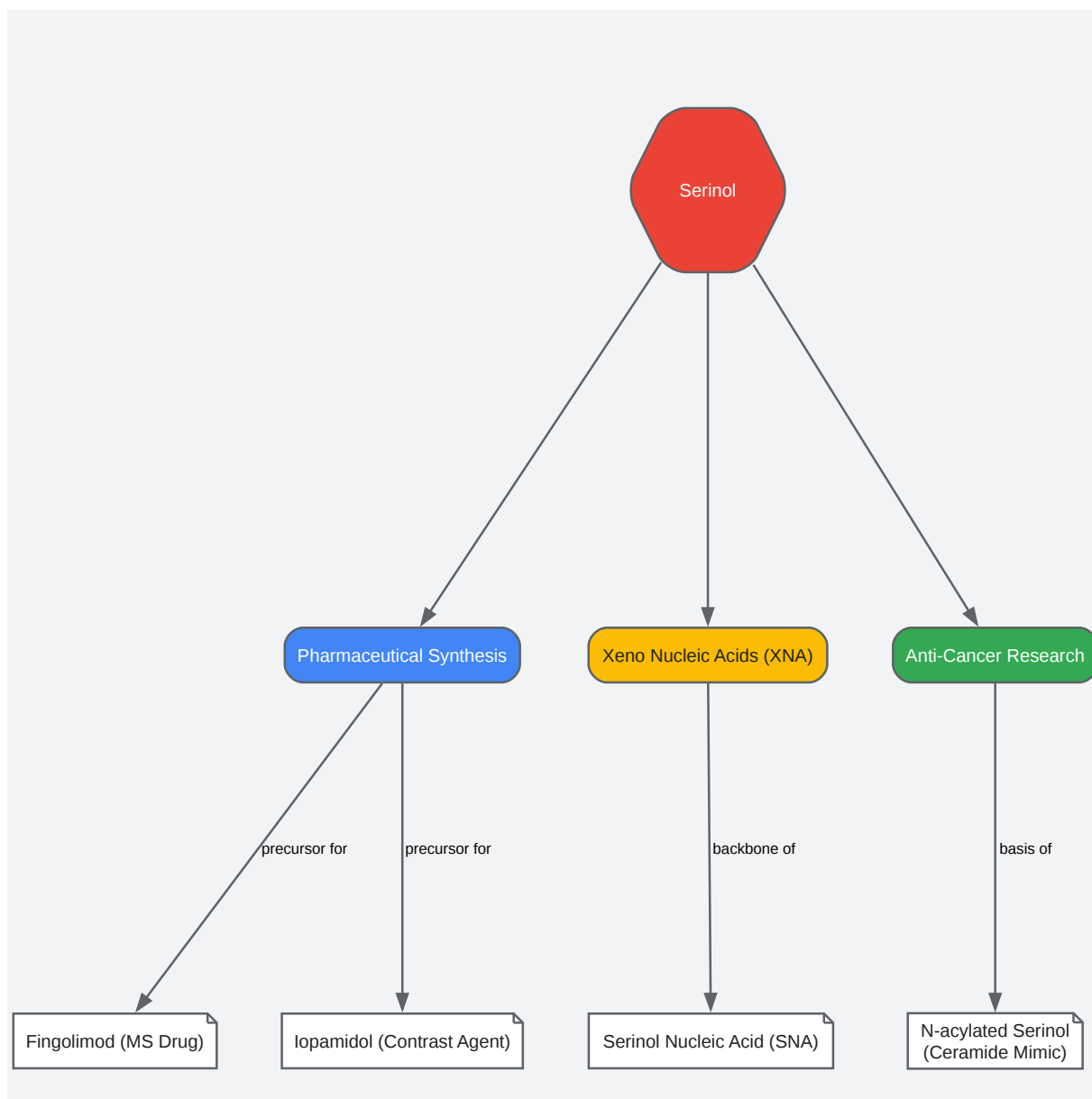
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**Caption:** Serinol backbone in the Sphingolipid signaling pathway.

## Significance in Research and Drug Development

Serinol's simple, difunctional structure makes it a highly valuable chiral building block for chemical synthesis in research and pharmaceutical development.<sup>[7][8]</sup>

- **Pharmaceutical Precursor:** Serinol is a key starting material for several commercial drugs.<sup>[1]</sup> Notably, it is used in the synthesis of Fingolimod (Gilenya®), the first oral drug for treating multiple sclerosis, and non-ionic X-ray contrast agents like Iopamidol.<sup>[1][5][9]</sup> It was also historically used as a precursor for the antibiotic chloramphenicol.<sup>[1][2]</sup>
- **Anti-Cancer Drug Development:** Synthetic N-acylated serinols can function as ceramide mimics.<sup>[1]</sup> These molecules have been shown to induce ceramide-mediated apoptosis in cancer cell lines, making them attractive candidates for novel anti-cancer therapies.<sup>[1]</sup>
- **Xeno Nucleic Acids (XNA):** Serinol is used to create Serinol Nucleic Acids (SNA), a synthetic nucleic acid analog.<sup>[3]</sup> In SNAs, the natural sugar-phosphate backbone of DNA/RNA is replaced by serinol units linked by phosphodiester bonds.<sup>[3]</sup> This modification grants SNAs exceptional resistance to nuclease degradation and high binding affinity to complementary DNA and RNA strands.<sup>[3]</sup> These properties make SNAs a promising platform for applications in gene therapy, antisense oligonucleotides, and diagnostics.<sup>[3]</sup>



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**Caption:** Applications of Serinol in research and development.

## Quantitative Data Summary

### Table 1: Enzyme Kinetic Parameters

Enzyme	Source Organism	Substrate	K <sub>m</sub> Value (mM)	Reference
Amino Alcohol Dehydrogenase (AMDH)	Streptomyces virginiae	Serinol	4.0	[1]
Amino Alcohol Dehydrogenase (AMDH)	Streptomyces virginiae	Dihydroxyacetone (DHA)	2.2	[1]
Transaminase	Saccharum officinarum (Sugarcane)	Serinol	0.1 - 1.0	[1][2]

**Table 2: Biotechnological Production of Serinol and Derivatives**

Product	Production Organism	Culture Type	Titer (g/L)	Reference
Serinol	Recombinant Escherichia coli	Batch Culture	3.3	[10]
Tetra-acetyl-phytosphingosine (TAPS)	Mutant Pichia ciferri	Batch Culture	0.8	[1][2]

## Experimental Protocols

### Protocol: Quantification of Serinol Precursor (D/L-Serine) by HPLC

This protocol describes a method for separating and quantifying D- and L-serine, the ultimate biological precursor to the serinol backbone, using reversed-phase HPLC with pre-column derivatization to form diastereomers.

#### 1. Reagents and Materials:



- Perchloric acid (PCA) for deproteinization.
- Tris buffer (0.2 M, pH 8.3).
- Derivatization reagent: 4 mM o-phthalaldehyde (OPA) and 4 mM N-acetyl-L-cysteine (NAC) in a suitable buffer (e.g., borate buffer).[\[11\]](#)
- Mobile phase: A buffered aqueous solution (e.g., sodium phosphate) with an organic modifier (e.g., methanol or acetonitrile).
- Reversed-phase HPLC column (e.g., C18).
- HPLC system with a fluorimetric or electrochemical detector (ECD).[\[11\]](#)
- D- and L-serine standards.

## 2. Sample Preparation (e.g., Brain Tissue):

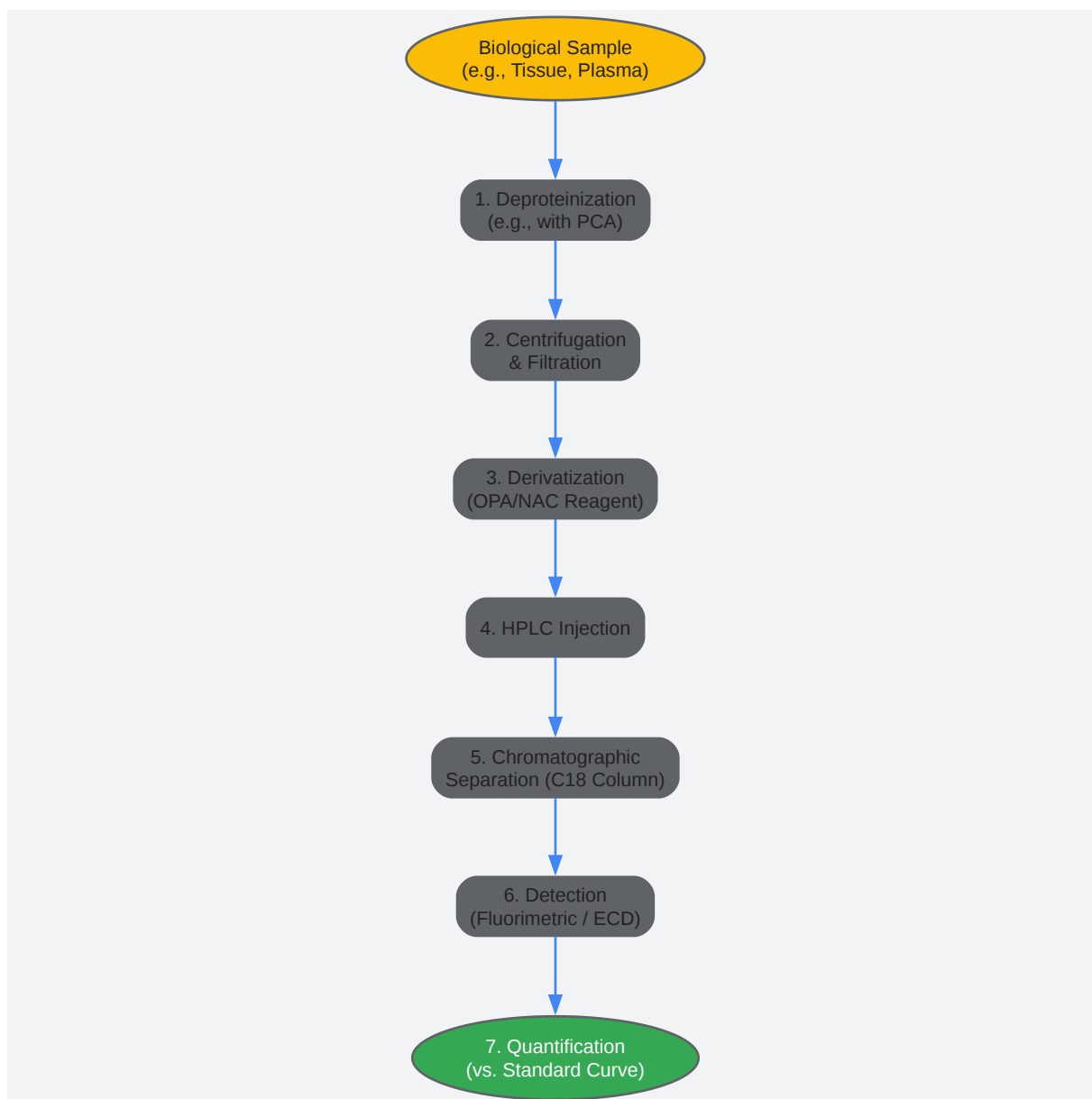
- Homogenize tissue samples in 0.4 M PCA on ice.
- Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[\[11\]](#)
- Filter the supernatant through a 0.22 µm filter.[\[11\]](#)
- Dilute the filtered sample as needed (e.g., 50-fold) with an appropriate diluent (e.g., 10% v/v methanol solution) to bring concentrations within the standard curve range.[\[11\]](#)

## 3. Derivatization:

- Mix the prepared sample (or standard) with the OPA/NAC derivatization reagent at a 4:1 ratio (sample:reagent).[\[11\]](#)
- Allow the reaction to proceed for a precise time (e.g., 150 seconds) at room temperature. The reaction forms diastereomeric isoindole derivatives that are separable by HPLC.[\[11\]](#)

## 4. HPLC Analysis:

- Immediately inject a defined volume (e.g., 10-20  $\mu\text{L}$ ) of the reaction mixture onto the HPLC system.[\[11\]](#)
- Perform chromatographic separation on the C18 column using an isocratic or gradient elution profile with the prepared mobile phase.
- Detect the derivatives using either a fluorimetric detector or an electrochemical detector set to an appropriate potential.[\[11\]](#)
- Quantify peak areas by comparing them to a standard curve generated from D- and L-serine standards.



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**Caption:** Workflow for HPLC-based quantification of D/L-Serine.

## Protocol: Serinol Synthesis Enzyme Activity Assay

This protocol is based on the methods used to measure serinol synthesis activity in sugarcane extracts.<sup>[1][2]</sup>

### 1. Reagents and Materials:

- Crude protein extract from the biological source (e.g., plant leaves).
- Assay Buffer: A suitable buffer such as Tris-HCl or HEPES at an optimal pH.
- Substrates: Dihydroxyacetone phosphate (DHAP) and an amino donor (e.g., L-alanine, L-glutamic acid).<sup>[1]</sup>
- Cofactor: Pyridoxal-5-phosphate (PLP).<sup>[1]</sup>
- Quenching solution: e.g., trichloroacetic acid (TCA) or perchloric acid (PCA).
- Analytical system for serinol detection (e.g., HPLC or GC-MS).

### 2. Enzyme Reaction:

- Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, a defined concentration of PLP (e.g., 50  $\mu$ M), and the amino donor (e.g., 10 mM L-alanine).
- Pre-incubate the mixture at the optimal reaction temperature (e.g., 30°C) for 5 minutes.
- Initiate the reaction by adding a known amount of the crude protein extract.
- Immediately after adding the enzyme, add DHAP to a final concentration (e.g., 5 mM) to start the reaction.
- Incubate the reaction for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.
- Stop the reaction by adding the quenching solution.
- Centrifuge the quenched reaction to pellet the precipitated protein.

### 3. Product Quantification:

- Analyze the supernatant from the previous step to quantify the amount of serinol produced.
- Use a suitable analytical method, such as HPLC or GC-MS after derivatization, to separate and quantify serinol.
- Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

## Conclusion

Serinol is a molecule of substantial impact, bridging fundamental metabolism with advanced therapeutic applications. Its role as the structural foundation of sphingolipid second messengers places it at the heart of eukaryotic cell regulation.<sup>[1][2]</sup> Concurrently, its utility as a versatile chemical precursor has enabled the development of life-changing pharmaceuticals and innovative biotechnological tools like Serinol Nucleic Acids.<sup>[1][3]</sup> For researchers in cell biology, drug discovery, and synthetic biology, a thorough understanding of serinol's biochemistry and its synthetic applications provides a powerful basis for future investigation and innovation.

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## References

- 1. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Serinol Nucleic Acid is a Xeno Nucleic Acid [biosyn.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. re.public.polimi.it [re.public.polimi.it]

- 9. 2-Amino-1,3-propanediol | 534-03-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Biological Functions and Significance of Serinol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045262#biological-functions-and-significance-of-serinol]

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